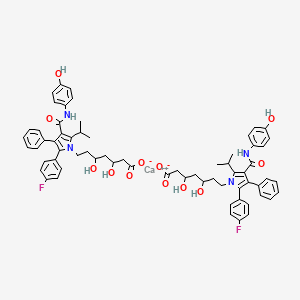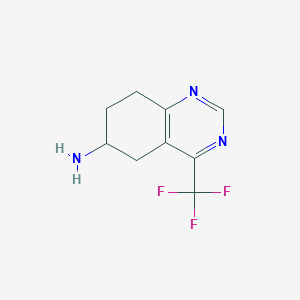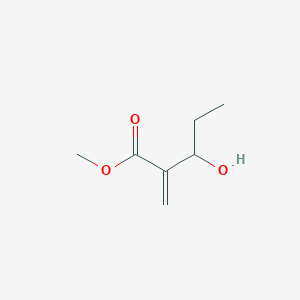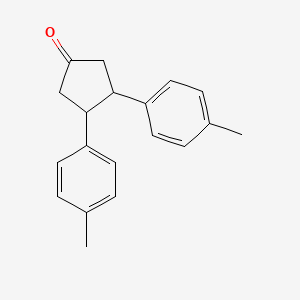
4-Hydroxy atorvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy atorvastatin is an active metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. The hydroxy metabolites of atorvastatin, including this compound, contribute significantly to its pharmacological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy atorvastatin involves multiple steps, starting from the parent compound, atorvastatin. One common method includes the hydroxylation of atorvastatin using specific catalysts and reagents. The process typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxy group at the para position of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy atorvastatin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to the parent compound or other derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of atorvastatin with modified functional groups, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
4-Hydroxy atorvastatin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of atorvastatin and its metabolites.
Biology: The compound is studied for its role in cellular metabolism and its effects on lipid biosynthesis.
Mecanismo De Acción
4-Hydroxy atorvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to atorvastatin. This inhibition reduces the synthesis of mevalonate, a precursor in the cholesterol biosynthesis pathway. The compound primarily acts in the liver, where it decreases hepatic cholesterol levels, leading to an overall reduction in plasma cholesterol . Additionally, this compound has been shown to scavenge free radicals, contributing to its antioxidant effects .
Comparación Con Compuestos Similares
Ortho-Hydroxy atorvastatin: Another active metabolite of atorvastatin with similar pharmacological properties.
Simvastatin: A statin with a different structure but similar cholesterol-lowering effects.
Pravastatin: Another statin that is less lipophilic compared to atorvastatin and its metabolites.
Uniqueness: 4-Hydroxy atorvastatin is unique due to its specific hydroxylation at the para position, which enhances its ability to scavenge free radicals and provides additional antioxidant benefits compared to other statins .
Propiedades
Fórmula molecular |
C66H68CaF2N4O12 |
|---|---|
Peso molecular |
1187.3 g/mol |
Nombre IUPAC |
calcium;7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2 |
Clave InChI |
PYIWEMFVBXVPDU-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-](/img/structure/B14010300.png)


![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)



![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)


![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)


![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
